1-(2-Methylpropyl)piperidin-4-ol
Overview
Description
1-(2-Methylpropyl)piperidin-4-ol is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and are often used as building blocks in drug synthesis .
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Methylpropyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect cells .
Biochemical Analysis
Biochemical Properties
1-(2-Methylpropyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring . Additionally, this compound has been shown to interact with lipophilic groups in various ligands, enhancing its binding affinity and specificity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Furthermore, this compound has been shown to modulate the expression of genes involved in immune responses, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the CCR5 receptor through a salt-bridge interaction, which is essential for its inhibitory effect on HIV-1 entry . Additionally, this compound can inhibit or activate various enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in gene expression and cellular function, further elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition . These studies have also highlighted the importance of maintaining appropriate storage conditions to preserve the compound’s stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . This interaction can affect the metabolic flux and levels of metabolites within cells . Additionally, the compound’s hydroxyl group allows it to undergo phase I and phase II metabolic reactions, further influencing its metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s lipophilic nature also facilitates its distribution within lipid-rich environments, enhancing its bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)piperidin-4-ol typically involves the reaction of piperidine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in the halide, displacing the halogen and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
1-(2-Methylpropyl)piperidin-4-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
1-Methylpiperidin-4-ol: A similar compound with a methyl group instead of a 2-methylpropyl group.
4-Piperidinol: A simpler derivative with only a hydroxyl group attached to the piperidine ring.
Uniqueness
1-(2-Methylpropyl)piperidin-4-ol is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-(2-methylpropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFLPHTUVSRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508164 | |
Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79508-91-1 | |
Record name | 1-(2-Methylpropyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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